

Application Note: Structural Elucidation of Ac-Phe-NH₂ using ¹H NMR Spectroscopy

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Compound of Interest

Compound Name: Ac-Phe-NH₂

Cat. No.: B1665451

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Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-phenylalanine amide (**Ac-Phe-NH₂**) is a simple dipeptide derivative that serves as a fundamental model compound in peptide chemistry and drug development. It contains the core structural elements of a peptide backbone and a functional amino acid side chain. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, is a powerful and non-destructive analytical technique for the structural elucidation of such molecules in solution. [1][2] It provides detailed information about the chemical environment, connectivity, and conformation of protons within the molecule. This application note provides a comprehensive protocol for the characterization of **Ac-Phe-NH₂** using ¹H NMR spectroscopy, including data interpretation and experimental procedures.

Data Presentation: ¹H NMR Spectral Data of Ac-Phe-NH₂

The following table summarizes the quantitative ¹H NMR data for **Ac-Phe-NH₂** recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). [3] DMSO-d₆ is a common solvent for peptides as it effectively dissolves the sample and has exchangeable proton signals that do not interfere with the amide proton signals of the peptide.

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
Phe NH	8.01	Doublet (d)	8.5	1H
C-terminal NH ₂ ^a	7.42	Singlet (s)	-	1H
Aromatic CH (Phenyl)	7.29 – 7.13	Multiplet (m)	-	5H
C-terminal NH ₂ ^b	7.01	Singlet (s)	-	1H
Phe H α	4.41	Triplet of doublets (td)	9.2, 4.7	1H
Phe H β^1	2.98	Doublet of doublets (dd)	13.7, 4.7	1H
Phe H β^2	2.72	Doublet of doublets (dd)	13.7, 9.7	1H
Acetyl CH ₃	1.75	Singlet (s)	-	3H

Data obtained from a 400 MHz spectrometer in DMSO-d₆.^[3]

Spectral Analysis and Structural Elucidation

The assignment of each signal in the ¹H NMR spectrum is crucial for confirming the structure of **Ac-Phe-NH₂**. The chemical shift, multiplicity (splitting pattern), and integration of each peak provide specific information about the corresponding protons.^{[4][5]}

- Amide Protons (NH and NH₂): The signal at 8.01 ppm corresponds to the amide proton of the phenylalanine backbone (Phe NH).^[3] Its splitting into a doublet with a coupling constant of 8.5 Hz is due to its interaction with the adjacent α -proton (H α).^[3] The two singlets at 7.42 and 7.01 ppm are assigned to the two protons of the C-terminal amide group (-NH₂).^[3] These protons are often observed as separate signals and may appear as broad singlets due to chemical exchange with residual water or restricted rotation around the C-N bond.^[4]

- Aromatic Protons (Phenyl Ring): The complex multiplet between 7.13 and 7.29 ppm, integrating to five protons, is characteristic of the phenyl side chain of phenylalanine.[3]
- Alpha-Proton (H_α): The proton on the α -carbon (H_α) resonates at 4.41 ppm.[3] Its multiplicity is a triplet of doublets, indicating coupling to the two diastereotopic β -protons and the backbone NH proton.[3]
- Beta-Protons (H_β): The two protons on the β -carbon (H_β) are diastereotopic due to the chiral center at the α -carbon.[6] Consequently, they have different chemical shifts (2.98 and 2.72 ppm) and exhibit distinct couplings to the H_α proton.[3] They show geminal coupling to each other ($J = 13.7$ Hz) and vicinal coupling to the H_α proton ($J = 4.7$ Hz and 9.7 Hz, respectively).[3]
- Acetyl Protons (CH_3): The sharp singlet at 1.75 ppm, integrating to three protons, is assigned to the methyl group of the N-terminal acetyl protection group.[3] Its singlet nature indicates no adjacent protons to couple with.

Caption: Structure of **Ac-Phe-NH₂** with ¹H NMR assignments.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical to obtain a high-quality NMR spectrum.[7]

- Weighing the Sample: Weigh approximately 5-25 mg of **Ac-Phe-NH₂** directly into a clean, dry vial.[8]
- Solvent Selection: Use a high-purity deuterated solvent. DMSO-d₆ is recommended for this compound. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[9]
- Dissolution: Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
- Filtering: To remove any particulate matter, which can degrade spectral quality, filter the solution.[7] Pass the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7]

- Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

1H NMR Data Acquisition

The following are general parameters for acquiring a standard 1D 1H NMR spectrum on a 400 MHz spectrometer.

- Instrument Setup: Insert the sample into the spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to optimize homogeneity.[\[10\]](#)
- Acquisition Parameters:
 - Number of Scans (ns): 16 to 64 (increase for more dilute samples).
 - Spectral Width (sw): ~16 ppm (centered around 6 ppm).
 - Acquisition Time (at): 2-4 seconds.
 - Relaxation Delay (d1): 1-5 seconds to allow for full relaxation of protons between pulses.
 - Pulse Width (p1): Calibrated 90° pulse.
 - Temperature: 298 K (25 °C).

Data Processing

- Fourier Transform (FT): Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the spectrum).
- Phasing: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorption mode.
- Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline across the spectrum.
- Referencing: Calibrate the chemical shift axis. For DMSO-d6, the residual solvent peak is referenced to 2.50 ppm.

- Integration: Integrate the area under each peak to determine the relative number of protons for each signal.[\[5\]](#)

Workflow for Structural Elucidation

The logical flow from sample preparation to final structure confirmation is a systematic process. This workflow ensures that the identity and purity of the synthesized or isolated compound are accurately determined.



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Caption: Workflow for 1H NMR-based structural elucidation.

Conclusion

^1H NMR spectroscopy is an indispensable tool for the structural characterization of peptides and their derivatives like **Ac-Phe-NH₂**. By systematically analyzing the chemical shifts, coupling constants, and integrations from a 1D ^1H NMR spectrum, a complete and unambiguous assignment of all protons can be achieved. This process confirms the molecular structure and provides an assessment of sample purity. The detailed protocols and data presented in this application note serve as a practical guide for researchers in peptide synthesis, medicinal chemistry, and drug discovery for the routine and reliable characterization of similar molecules.

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